3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Inhibition Studies in Biochemical Research
A crucial application of benzenesulfonamide derivatives, like 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is in biochemical inhibition studies. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme vital in neurological pathways (Röver et al., 1997). Such compounds have shown significant potential in blocking kynurenine 3-hydroxylase in animal models, providing insights into the pathophysiological role of the kynurenine pathway.
Radioligand Development for Neurological Studies
Benzenesulfonamide derivatives have also been employed in developing radioligands for neurological research. For example, fluoropyrazolesulfonylurea and thiourea derivatives have been synthesized for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography (Siméon et al., 2007). These compounds, due to their high affinity and potency, are valuable tools for understanding neurological receptors and their roles in various brain functions.
Anticancer Research
Benzenesulfonamide compounds have shown promise in anticancer research. Novel pyridine-thiazole hybrid molecules, including derivatives related to this compound, have been synthesized and tested against various cancer cell lines (Ivasechko et al., 2022). These studies aim to understand the compounds' mechanisms of action, potential for genetic instability in tumor cells, and selectivity towards cancer cells, contributing significantly to the field of oncology.
Sensor Development for Metal Ion Detection
Benzenesulfonamide derivatives have also been applied in developing sensors for detecting metal ions. For example, a pyrazoline-based sensor was developed for selectively detecting Hg2+ ions in water samples, showcasing the versatility of these compounds in environmental and biological sciences (Bozkurt & Gul, 2018). These sensors can significantly contribute to environmental monitoring and public health by detecting toxic metals in various mediums.
Future Directions
The future directions for research on “3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could involve further exploration of their biological activities, such as their potential as inhibitors of PI3K . Additionally, more studies could be conducted to elucidate their synthesis processes, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which include the thiazolo[5,4-b]pyridine structure present in the compound, have been found in many potent biologically active compounds . They have been reported to possess a broad spectrum of pharmacological activities .
Mode of Action
Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been reported to interact with a wide range of receptor targets , which suggests that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
Properties
IUPAC Name |
3-fluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-10-13(18-22-17-6-3-9-21-19(17)26-18)7-8-16(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGHTZBULHDEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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